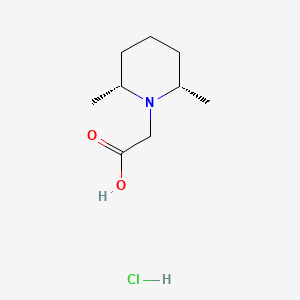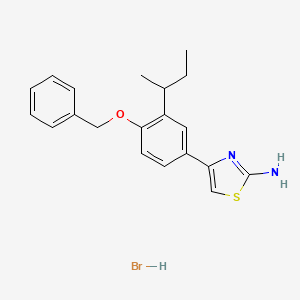
2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with acetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A precursor in the synthesis of 2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride.
2-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]acetonitrile: A related compound with a nitrile group instead of an acetic acid moiety.
N-[2-[(2R,6S)-2,6-Dimethyl-1-piperidyl]ethyl]-2-(3-hydroxy-2-oxo-pyrrolidin-1-yl)acetamide: A compound with a similar piperidine structure but different functional groups.
Uniqueness
2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
This article provides a comprehensive overview of 2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7-4-3-5-8(2)10(7)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+; |
InChI Key |
XJIQLNJMAMHKAQ-KVZVIFLMSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC(=O)O)C.Cl |
Canonical SMILES |
CC1CCCC(N1CC(=O)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)
![3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one](/img/structure/B12630394.png)


![Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630406.png)

![8-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12630417.png)
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate](/img/structure/B12630424.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12630429.png)
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
![2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12630475.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-(2-ethylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12630485.png)
![3-(4-butoxy-3-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630492.png)
